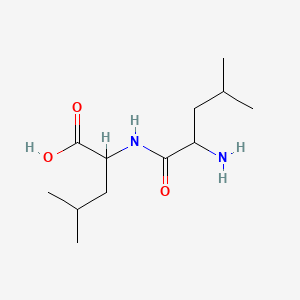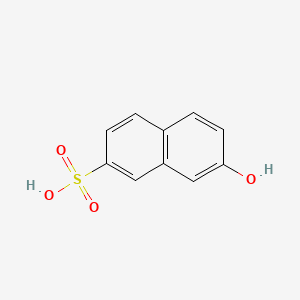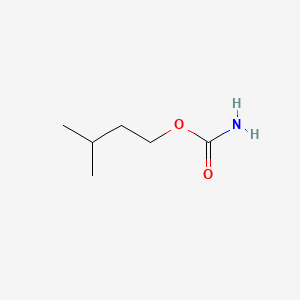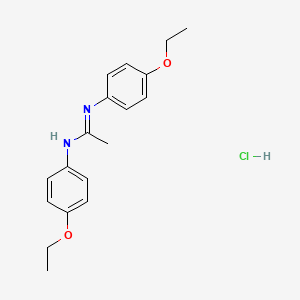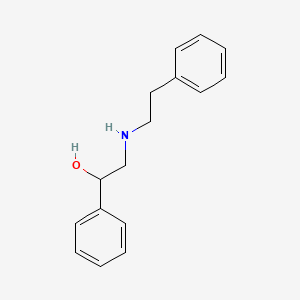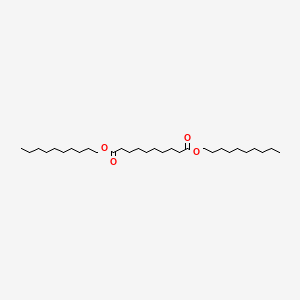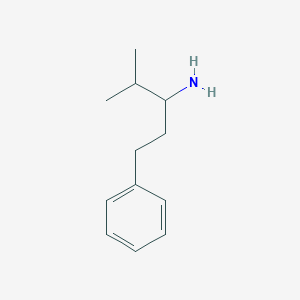
4-Methyl-1-phenylpentan-3-amine
Descripción general
Descripción
4-Methyl-1-phenylpentan-3-amine is a chemical compound with the molecular formula C12H19N . It has a molecular weight of 177.29 .
Molecular Structure Analysis
The molecular structure of 4-Methyl-1-phenylpentan-3-amine consists of 12 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-1-phenylpentan-3-amine include a predicted melting point of 33.50° C, a predicted boiling point of 261.3° C at 760 mmHg, a predicted density of 0.9 g/cm3, and a predicted refractive index of n20D 1.51 .Aplicaciones Científicas De Investigación
Fluorescent and Colorimetric pH Probe
A study by Diana et al. (2020) described the synthesis of a fluorescent and colorimetric pH probe, which could be used for monitoring acidic and alkaline solutions. This probe, utilizing a benzothiazole moiety and a charged trimethyl amino group, showed potential as an on-off real-time pH sensor for intracellular pH imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).
Enantioselective Synthesis in Organic Chemistry
Jha et al. (2010) described a method for asymmetric synthesis of syn/anti-1,3-amino alcohols, including the synthesis of bioactive molecules like (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol. This method is significant for the synthesis of complex organic compounds (Jha, Kondekar, & Kumar, 2010).
CO2 Capture Technology
Nwaoha et al. (2019) conducted a study on CO2 capture using novel amine solvent blends containing MDEA and 1,5-diamino-2-methylpentane. This research is relevant to reducing greenhouse gas emissions and improving the efficiency of CO2 capture technologies (Nwaoha, Tontiwachwuthikul, & Benamor, 2019).
Antimicrobial and Cytotoxic Activity
Noolvi et al. (2014) investigated the antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. This research contributes to the development of new pharmaceutical compounds with potential antimicrobial properties (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Anti-Inflammatory Activity in Medicinal Chemistry
Sondhi et al. (2010) synthesized various pyrimidine and condensed pyrimidine derivatives and evaluated them for anti-inflammatory activity. This research is important for the development of new anti-inflammatory drugs (Sondhi, Singh, Agrawal, Saxena, & Roy, 2010).
Drug-Like Chemical Space Expansion
Kanazawa et al. (2017) developed a method for synthesizing multifunctionalized bicyclo[1.1.1]pentane derivatives, which are valuable in drug discovery for expanding the available drug-like chemical space (Kanazawa, Maeda, & Uchiyama, 2017).
Corrosion Inhibition
Negm et al. (2012) investigated the corrosion inhibition of carbon steel using novel Schiff bases, contributing to the field of corrosion science and material protection (Negm, Badr, Aiad, Zaki, & Said, 2012).
Propiedades
IUPAC Name |
4-methyl-1-phenylpentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCYPOVFQBAQCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-phenylpentan-3-amine | |
CAS RN |
4812-69-5 | |
| Record name | NSC22981 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




